molecular formula C7H7Br2N B1380456 2-Bromo-3-(bromomethyl)-6-methylpyridine CAS No. 944707-38-4

2-Bromo-3-(bromomethyl)-6-methylpyridine

Cat. No.: B1380456
CAS No.: 944707-38-4
M. Wt: 264.94 g/mol
InChI Key: XISNTVRKJPPFGH-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)-6-methylpyridine: is a heterocyclic organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine typically involves the bromination of 3-(bromomethyl)-6-methylpyridine. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(bromomethyl)-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding 3-methylpyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of 3-methylpyridine derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-3-(bromomethyl)-6-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-6-methylpyridine involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the introduction of various functional groups onto the pyridine ring. The methyl group can undergo oxidation or reduction, altering the electronic properties of the compound and influencing its reactivity.

Comparison with Similar Compounds

    2-Bromo-3-methylpyridine: Lacks the additional bromomethyl group, resulting in different reactivity and applications.

    3-Bromo-6-methylpyridine:

    2,6-Dibromopyridine: Contains two bromine atoms at different positions, leading to distinct reactivity patterns.

Uniqueness: 2-Bromo-3-(bromomethyl)-6-methylpyridine is unique due to the presence of both bromine atoms and a methyl group on the pyridine ring. This combination of substituents provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

2-Bromo-3-(bromomethyl)-6-methylpyridine (CAS No. 944707-38-4) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with bromomethyl and bromo groups, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Bromomethyl Groups : Two bromine atoms attached to the carbon backbone, enhancing electrophilic properties.
  • Methyl Group : A methyl group at the 6-position, which may affect steric hindrance and electronic distribution.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The presence of bromine atoms can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial properties.
  • Cytotoxic Effects : Studies have indicated that halogenated pyridines can exhibit cytotoxicity towards various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through interference with cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial activity. For instance, studies on related brominated pyridines have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values reported for similar compounds have ranged from 0.5 to 5 μM, indicating strong antibacterial potential.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)15.0Inhibition of tubulin polymerization
MCF-7 (Breast Cancer)10.0Disruption of cell cycle progression

These findings suggest that the compound may act by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

  • Case Study on Antibacterial Efficacy : A study by Kowalik et al. (2021) investigated a series of halogenated pyridines, including derivatives similar to this compound. The results showed that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those for standard antibiotics.
  • Cytotoxicity in Cancer Treatment : A research article published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of brominated pyridines on HeLa cells. The study found that treatment with these compounds led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing cell death.

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISNTVRKJPPFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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